Cas no 99548-56-8 (Methyl 2-bromo-6-methylbenzoate)
Methyl 2-bromo-6-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-bromo-6-methylbenzoate
- 2-Bromo-6-methylbenzoic acid methyl ester
- BENZOIC ACID,2-BROMO-6-METHYL-,METHYL ESTER
- 2-Bromo-6-methyl-benzoic acid methyl ester
- Benzoic acid, 2-bromo-6-methyl-, methyl ester
- Methyl 2-bromo-6-methyl-benzoate
- KSC495M3L
- DDJSNWUTQDNGIZ-UHFFFAOYSA-N
- CL8529
- CM12532
- ST2413288
- AB0027960
- W9880
- 548M568
- BE
- DTXSID10468677
- AMY23083
- FT-0649271
- AKOS015890711
- MFCD09260938
- CS-W004694
- 99548-56-8
- A856363
- GS-4168
- Methyl2-bromo-6-methylbenzoate
- J-521970
- SY046597
- SCHEMBL833170
- SB40378
- DB-080611
-
- MDL: MFCD09260938
- Inchi: 1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3
- InChI Key: DDJSNWUTQDNGIZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C)=C1C(=O)OC
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.8
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 254.3℃ at 760 mmHg
- Flash Point: 107.6±21.8 °C
- PSA: 26.30000
- LogP: 2.54410
Methyl 2-bromo-6-methylbenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
Methyl 2-bromo-6-methylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-bromo-6-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077316-1g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 077316-5g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 95% | 5g |
£42.00 | 2022-03-01 | |
| Fluorochem | 077316-10g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 95% | 10g |
£74.00 | 2022-03-01 | |
| Fluorochem | 077316-25g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 95% | 25g |
£148.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188958-5g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 98% | 5g |
¥126.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188958-25g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 98% | 25g |
¥527.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188958-100g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 98% | 100g |
¥1686.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188958-1g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 98% | 1g |
¥42.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188958-250mg |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 98% | 250mg |
¥64.00 | 2021-05-24 | |
| Chemenu | CM161965-25g |
Methyl 2-bromo-6-methylbenzoate |
99548-56-8 | 95+% | 25g |
$163 | 2021-06-16 |
Methyl 2-bromo-6-methylbenzoate Suppliers
Methyl 2-bromo-6-methylbenzoate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on Methyl 2-bromo-6-methylbenzoate
Comprehensive Overview of Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8): Properties, Applications, and Industry Insights
Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This ester derivative, featuring a bromine substituent at the 2-position and a methyl group at the 6-position of the benzoate ring, serves as a critical intermediate in synthetic chemistry. Its molecular formula, C9H9BrO2, and unique structural properties make it invaluable for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig transformations, which are pivotal in modern drug discovery.
In recent years, the demand for halogenated aromatic esters like Methyl 2-bromo-6-methylbenzoate has surged due to their role in developing targeted therapeutics and crop protection agents. Researchers frequently search for "synthetic routes for Methyl 2-bromo-6-methylbenzoate" or "CAS 99548-56-8 solubility data," reflecting its relevance in optimizing reaction conditions. The compound’s lipophilicity and electron-withdrawing effects from the bromine atom enhance its utility in designing bioactive molecules, aligning with trends in precision medicine and green chemistry.
From a technical perspective, Methyl 2-bromo-6-methylbenzoate exhibits a melting point range of 45–48°C and a boiling point of approximately 280°C under standard conditions. Its IR spectrum typically shows characteristic carbonyl stretches at 1720 cm−1, while NMR spectra reveal distinct signals for the aromatic protons and ester methyl group. These properties are frequently queried in academic databases, underscoring the compound’s analytical importance. Storage recommendations emphasize protection from moisture and light, with inert atmospheres preferred for long-term stability.
The compound’s applications extend to material science, where it acts as a monomer for polymeric coatings with UV-resistant properties. Industry forums often discuss "scaling up Methyl 2-bromo-6-methylbenzoate production" or "alternative bromination methods," highlighting operational challenges. Innovations in catalytic bromination and flow chemistry have addressed some yield limitations, making it a case study for process intensification.
Regulatory compliance for CAS 99548-56-8 adheres to REACH and FDA guidelines, with suppliers providing detailed safety data sheets (SDS). Environmental concerns drive interest in "biodegradable alternatives to halogenated benzoates," though Methyl 2-bromo-6-methylbenzoate remains irreplaceable in high-performance applications. Recent patents disclose its use in OLED materials, further expanding its industrial footprint.
In summary, Methyl 2-bromo-6-methylbenzoate exemplifies the intersection of synthetic versatility and functional specificity. Its integration into high-throughput screening libraries and catalysis research ensures sustained relevance, while advancements in sustainable synthesis promise to mitigate ecological impacts. This aligns with global shifts toward circular economy models in chemical manufacturing.
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